molecular formula C25H20N2O7S3 B5350234 [4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate

[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate

Cat. No.: B5350234
M. Wt: 556.6 g/mol
InChI Key: HDNZYFHCABNGLA-PXLXIMEGSA-N
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Description

[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a nitrobenzenesulfonate moiety.

Properties

IUPAC Name

[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7S3/c1-2-33-21-14-18(15-22-24(28)26(25(35)36-22)16-17-8-4-3-5-9-17)12-13-20(21)34-37(31,32)23-11-7-6-10-19(23)27(29)30/h3-15H,2,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNZYFHCABNGLA-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate typically involves multiple steps. One common method includes the condensation of 3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidine with 2-ethoxybenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzenesulfonate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The thiazolidinone ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The nitrobenzenesulfonate moiety is known for its antimicrobial properties, and the thiazolidinone ring is investigated for its anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of [4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The thiazolidinone ring can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The nitrobenzenesulfonate moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. These interactions disrupt normal cellular functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzenesulfonate: Similar in structure but lacks the thiazolidinone ring.

    4-nitrobenzenesulfonic acid methyl ester: Another related compound with similar reactivity but different applications.

    4-nitrobenzene-1-sulfonic acid methyl ester: Shares the nitrobenzenesulfonate moiety but differs in other structural aspects.

Uniqueness

The uniqueness of [4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate lies in its combination of functional groups. The presence of the thiazolidinone ring, benzyl group, and nitrobenzenesulfonate moiety provides a unique set of chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and industrial applications.

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